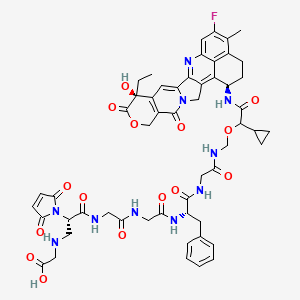

Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H57FN10O15 |

|---|---|

Molecular Weight |

1105.1 g/mol |

IUPAC Name |

2-[[(2S)-3-[[2-[[2-[[(2S)-1-[[2-[[1-cyclopropyl-2-[[(10S,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]amino]acetic acid |

InChI |

InChI=1S/C54H57FN10O15/c1-3-54(78)32-16-37-47-30(23-64(37)52(76)31(32)24-79-53(54)77)46-34(12-11-29-26(2)33(55)17-35(62-47)45(29)46)63-51(75)48(28-9-10-28)80-25-60-40(67)20-58-49(73)36(15-27-7-5-4-6-8-27)61-41(68)21-57-39(66)19-59-50(74)38(18-56-22-44(71)72)65-42(69)13-14-43(65)70/h4-8,13-14,16-17,28,34,36,38,48,56,78H,3,9-12,15,18-25H2,1-2H3,(H,57,66)(H,58,73)(H,59,74)(H,60,67)(H,61,68)(H,63,75)(H,71,72)/t34-,36+,38+,48?,54+/m1/s1 |

InChI Key |

HDQCQCHOEYMCDL-PICVNDKRSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CNCC(=O)O)N9C(=O)C=CC9=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CNCC(=O)O)N9C(=O)C=CC9=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan: A Key Component of the Antibody-Drug Conjugate SHR-A1811

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan is a highly specialized drug-linker construct integral to the development of next-generation antibody-drug conjugates (ADCs). This molecule serves as the cytotoxic payload and delivery system for the investigational ADC, SHR-A1811, which targets HER2-positive cancers.[1][2][3] The structure consists of three key components: the potent topoisomerase I inhibitor, exatecan; a cleavable tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG); and a maleimide (Mal) group for conjugation to a monoclonal antibody, connected via a methylcyclopropane-amide moiety.

The design of this drug-linker addresses several challenges in ADC development. The GGFG linker is engineered to be stable in systemic circulation but is susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are upregulated in the tumor microenvironment.[1][2] This ensures a targeted release of the cytotoxic payload within cancer cells. The exatecan payload, a derivative of camptothecin, is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2][4] Inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[4] The inclusion of the cyclopropane moiety is a novel modification intended to enhance the chemical stability and therapeutic efficacy of the conjugate.[5][6]

This technical guide provides a comprehensive overview of the structure, mechanism of action, and available preclinical data for this compound, with a focus on its role in the ADC SHR-A1811.

Core Structure and Components

The chemical entity at the heart of this guide is a complex molecule designed for targeted drug delivery. Its systematic name, this compound, denotes its constituent parts. A closely related structure, MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, has the molecular formula C₅₅H₆₀FN₉O₁₃ and a molecular weight of 1074.12 g/mol .[6]

The core components are:

-

Exatecan (Payload): A highly potent derivative of camptothecin that acts as a topoisomerase I inhibitor.[1][2] Its mechanism involves stabilizing the covalent complex between topoisomerase I and DNA, which leads to single and double-strand DNA breaks, inhibition of DNA replication, and apoptosis.[4]

-

Gly-Gly-Phe-Gly (Linker): A tetrapeptide sequence that is designed to be cleaved by lysosomal proteases, such as cathepsins, which are abundant in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for payload release.

-

Maleimide (Mal): A reactive group that enables the covalent conjugation of the drug-linker to cysteine residues on a monoclonal antibody, such as trastuzumab in the case of SHR-A1811.

-

Amide-methylcyclopropane: A novel chemical moiety that connects the exatecan payload to the peptide linker. This component is designed to enhance the stability and overall performance of the ADC.[5][6]

Mechanism of Action: From Systemic Circulation to Cellular Apoptosis

The therapeutic effect of an ADC containing this compound is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

Caption: Figure 1: Mechanism of Action of an Exatecan-Based ADC

Once administered, the ADC circulates systemically. The monoclonal antibody component directs the ADC to tumor cells that overexpress the target antigen (e.g., HER2).[7] Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis and trafficked to the lysosome.[7] Inside the acidic environment of the lysosome, resident proteases, primarily cathepsins, recognize and cleave the GGFG peptide linker.[1][2] This cleavage event liberates the exatecan payload, which can then diffuse into the cytoplasm and subsequently the nucleus. In the nucleus, exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[4] A key feature of exatecan-based ADCs is the potential for a "bystander effect," where the released, membrane-permeable payload can exit the target cell and kill neighboring tumor cells that may not express the target antigen.[1]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of SHR-A1811, the ADC that utilizes the this compound drug-linker.

Table 1: In Vitro Cytotoxicity of SHR-A1811

| Cell Line | HER2 Expression | IC₅₀ (nM) of SHR-A1811 |

| SK-BR-3 | High | 0.28 |

| NCI-N87 | High | N/A |

| JIMT-1 | Moderate | N/A |

| Capan-1 | Low | N/A |

| MDA-MB-468 | Negative | >1000 |

Data extracted from preclinical studies of SHR-A1811. N/A indicates data not available in the reviewed sources.[8]

Table 2: Pharmacokinetic Parameters of SHR-A1811 in Rats (3 mg/kg IV)

| Parameter | SHR-A1811 | Total Antibody |

| Cₘₐₓ (µg/mL) | ~70 | ~70 |

| AUC₀₋t (day*µg/mL) | ~300 | ~350 |

| t₁/₂ (days) | ~6.8 | ~7.5 |

Data derived from graphical representations in preclinical studies of SHR-A1811.[9][10]

Table 3: In Vivo Efficacy of SHR-A1811 in Xenograft Models

| Xenograft Model | HER2 Expression | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| SK-BR-3 | High | 3 | Significant |

| JIMT-1 | Moderate | 3 | Significant |

| Capan-1 | Low | 3 | Significant |

Qualitative "significant" inhibition is noted where specific percentage values were not provided in the source material.[8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of ADCs utilizing the this compound linker.

Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This protocol is a representative method for assessing the cytotoxic effects of the ADC on cancer cell lines.

Caption: Figure 2: Workflow for In Vitro Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., SK-BR-3, MDA-MB-468) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

-

ADC Treatment: Prepare serial dilutions of the ADC (SHR-A1811) in culture medium and add to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours to allow for ADC internalization, payload release, and induction of cytotoxicity.

-

Cell Viability Measurement: Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of culture medium in each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the untreated control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Synthesis of the Antibody-Drug Conjugate (General Procedure)

This protocol outlines the general steps for conjugating the drug-linker to the antibody.

Caption: Figure 3: General Workflow for ADC Synthesis

-

Antibody Reduction: The monoclonal antibody (e.g., trastuzumab) is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free cysteine residues.

-

Drug-Linker Conjugation: The this compound is added to the reduced antibody solution. The maleimide group of the linker reacts with the free sulfhydryl groups of the cysteine residues on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker and other reactants. This is typically achieved using techniques such as size exclusion chromatography (SEC).

-

Characterization: The purified ADC is characterized to determine key quality attributes, including the drug-to-antibody ratio (DAR), the amount of aggregation, and purity.

Conclusion

This compound represents a sophisticated and promising drug-linker for the development of novel ADCs. Its incorporation into SHR-A1811 demonstrates a rational design approach to enhance the therapeutic window of potent cytotoxic agents like exatecan. The preclinical data for SHR-A1811 suggest a favorable profile of high potency, target-dependent cytotoxicity, and a manageable safety profile. Further clinical investigation of SHR-A1811 will be crucial in determining the ultimate therapeutic value of this innovative drug-linker technology in the treatment of HER2-expressing cancers. This guide provides a foundational understanding for researchers and developers working on the next generation of targeted cancer therapies.

References

- 1. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]

- 3. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]

- 4. adcreview.com [adcreview.com]

- 5. Page loading... [guidechem.com]

- 6. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Gly-Mal-Gly-Gly-Phe-Gly Peptide Linker

For Researchers, Scientists, and Drug Development Professionals

The Gly-Mal-Gly-Gly-Phe-Gly (G-M-GGFG) peptide is a crucial component in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This linker system combines a cysteine-reactive maleimide group with a protease-cleavable tetrapeptide sequence, enabling the stable attachment of a payload to a carrier molecule, such as an antibody, and its subsequent controlled release within the target cell. This guide provides a comprehensive overview of the properties, synthesis, and evaluation of this versatile linker.

Core Properties and Mechanism of Action

The G-M-GGFG linker's functionality is derived from its two key components: the maleimide group and the Gly-Gly-Phe-Gly tetrapeptide.

Maleimide (Mal) Group: The maleimide moiety serves as the attachment point to the carrier protein. It reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This conjugation is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5).[1] While generally stable, the resulting succinimide ring can undergo hydrolysis, which can further stabilize the linkage by preventing the reverse retro-Michael reaction.[2][3][4] This retro-Michael reaction, or thiol exchange with other molecules like glutathione, can lead to premature drug release and is a critical consideration in linker design.[2][3][4][5]

Gly-Gly-Phe-Gly (GGFG) Tetrapeptide: This peptide sequence is designed to be stable in the bloodstream but susceptible to cleavage by specific proteases found within the lysosomes of cells.[6] The GGFG linker is particularly responsive to cathepsin L, and to a lesser extent, cathepsin B, which are overexpressed in many tumor cells.[6] This enzymatic cleavage at the Phe-Gly bond is the primary mechanism for payload release once the ADC has been internalized by the target cell.[7] The GGFG linker offers greater stability in the bloodstream compared to acid-cleavable or glutathione-sensitive linkers, minimizing off-target toxicity.[6]

Quantitative Data Summary

| Parameter | Value | Conditions | Reference(s) |

| Maleimide-Thiol Adduct Stability | |||

| Half-life of N-ethylmaleimide-4-mercaptophenylacetic acid conjugate (retro-reaction) | 19 ± 2 hours | 10 mM Glutathione, pH 7.4, 37°C | [5] |

| Half-life of N-ethylmaleimide-4-mercaptophenylacetic acid conjugate (ring-opening hydrolysis) | 211 ± 15 hours | pH 7.4, 37°C | [5] |

| Half-life of ring-opened N-substituted succinimide thioethers | > 2 years | pH 7.4, 37°C, in the presence of 5 mM GSSG | [2][3][4] |

| GGFG Peptide Cleavage | |||

| Cathepsin L kcat/Km for Z-Phe-Arg-AMC | 1.5 s⁻¹ / 0.77 µM | pH 5.5 | [8] |

| Cathepsin B kcat/Km for Z-Phe-Arg-AMC | - | pH 7.2 | [9] |

| Cathepsin B kcat/Km for Z-Arg-Arg-AMC | - | pH 4.6 and 7.2 | [9] |

Note: The provided kcat/Km values are for the fluorogenic substrate Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, not directly for the GGFG sequence. These values are included to provide a general understanding of cathepsin activity. The actual cleavage kinetics of the GGFG sequence by cathepsins B and L would need to be determined empirically.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of the G-M-GGFG linker.

Synthesis of Maleimide-Functionalized GGFG Peptide

The synthesis of a maleimide-functionalized GGFG peptide can be achieved through solid-phase peptide synthesis (SPPS) followed by the coupling of a maleimide derivative.

1. Solid-Phase Peptide Synthesis (SPPS) of GGFG:

-

Resin: Rink amide resin is a suitable choice for generating a C-terminally amidated peptide.

-

Amino Acids: Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH) are used.

-

Coupling: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA are employed for peptide bond formation.

-

Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine in DMF.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

2. Maleimide Functionalization:

-

Method 1: N-terminal Maleimide Coupling: A maleimide derivative with a carboxylic acid functionality, such as 3-maleimidopropionic acid, can be coupled to the N-terminus of the resin-bound GGFG peptide using standard peptide coupling conditions before the final cleavage step.

-

Method 2: Post-synthesis Modification: The purified GGFG peptide with a free N-terminus can be reacted in solution with an N-hydroxysuccinimide (NHS) ester of a maleimide derivative, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).

Purification: The final maleimide-GGFG product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation to a Carrier Protein (e.g., Antibody)

This protocol outlines the conjugation of the maleimide-GGFG-payload to a cysteine residue on an antibody.

1. Antibody Preparation:

-

If the antibody does not have a free cysteine, interchain disulfide bonds can be partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

-

The reduced antibody should be immediately used in the conjugation reaction or stored under inert conditions to prevent re-oxidation.

2. Conjugation Reaction:

-

The reduced antibody is buffer-exchanged into a conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5).

-

The maleimide-GGFG-payload, dissolved in a compatible organic solvent like DMSO, is added to the antibody solution. A slight molar excess of the linker-payload is typically used.

-

The reaction is incubated at room temperature or 4°C for a specified time (e.g., 1-4 hours).

3. Purification of the ADC:

-

The resulting ADC is purified from unreacted linker-payload and other reagents using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, monitoring for premature payload release.

1. Incubation:

-

The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).[1][10]

2. Sample Processing:

-

At each time point, an aliquot of the plasma sample is taken.

-

The ADC can be captured from the plasma using affinity chromatography (e.g., Protein A/G beads).[6]

-

To quantify the released payload, the plasma proteins are precipitated (e.g., with acetonitrile or methanol), and the supernatant is collected.[6][11]

3. Analysis:

-

The amount of intact ADC and different DAR species can be analyzed by techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

-

The concentration of the released payload in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][11]

Cathepsin Cleavage Assay

This assay confirms the enzymatic cleavage of the GGFG linker by cathepsins.

1. FRET-based Assay:

-

A fluorogenic GGFG peptide substrate can be synthesized, flanked by a fluorescent donor and a quencher molecule (FRET pair).

-

The substrate is incubated with the purified cathepsin B or L in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT for enzyme activation).[8][12]

-

Cleavage of the peptide separates the donor and quencher, resulting in an increase in fluorescence that can be monitored over time using a fluorescence plate reader.[12][13]

-

Kinetic parameters (kcat and Km) can be determined by measuring the initial reaction rates at various substrate concentrations.[8]

2. LC-MS-based Assay:

-

The ADC is incubated with the cathepsin enzyme.

-

At different time points, the reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify the cleavage products (the payload released from the linker).[6][11]

Visualizations

Conjugation of Maleimide-GGFG-Payload to an Antibody

Caption: Covalent attachment of the linker-payload to the antibody.

Mechanism of Intracellular Payload Release

Caption: Pathway of ADC from circulation to intracellular payload release.

Experimental Workflow for Linker Evaluation

Caption: A typical workflow for the synthesis and evaluation of an ADC.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. prolynxinc.com [prolynxinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]

- 7. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment [mdpi.com]

- 8. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. anaspec.com [anaspec.com]

Exatecan as a Topoisomerase I Inhibitor Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan, a potent, water-soluble derivative of camptothecin, has emerged as a critical payload for a new generation of antibody-drug conjugates (ADCs). Its mechanism of action, centered on the inhibition of topoisomerase I, leads to catastrophic DNA damage in cancer cells. This technical guide provides an in-depth exploration of exatecan, its mechanism, and its application as an ADC payload. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental workflows to support researchers and drug development professionals in this rapidly advancing field.

Introduction to Exatecan

Exatecan (DX-8951f) is a synthetic, hexacyclic camptothecin analogue. Unlike its predecessors, such as irinotecan and topotecan, exatecan does not require metabolic activation, potentially reducing inter-patient variability in clinical responses[1][2]. It is a potent inhibitor of topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription[1]. While the development of standalone exatecan was halted due to a narrow therapeutic window, its high potency and unique chemical properties have made it a highly sought-after payload for targeted delivery via ADCs[3]. The most prominent derivative of exatecan used in ADCs is deruxtecan (DXd)[4][5][].

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I (Top1) alleviates DNA supercoiling by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc), while the unbroken strand passes through the gap. Following DNA relaxation, Top1 re-ligates the cleaved strand.

Exatecan exerts its cytotoxic effect by binding to and stabilizing the Top1cc[1]. This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these complexes. When the replication fork encounters a stabilized Top1cc, it results in a double-strand break, a highly lethal form of DNA damage that triggers cell cycle arrest and apoptosis[1][7]. Modeling studies suggest that exatecan forms additional hydrogen bonds with the Top1-DNA interface compared to other camptothecins, contributing to its enhanced potency in trapping the cleavage complex[8].

Caption: Topoisomerase I inhibition by exatecan.

Exatecan as an Antibody-Drug Conjugate (ADC) Payload

The high potency of exatecan makes it an ideal payload for ADCs. In this therapeutic modality, a monoclonal antibody (mAb) specific for a tumor-associated antigen is chemically linked to a cytotoxic payload, like an exatecan derivative, via a linker. This approach allows for the targeted delivery of the payload to cancer cells, thereby increasing the therapeutic index and reducing systemic toxicity.

A key feature of exatecan-based ADCs is the "bystander effect." Once the ADC is internalized by the target cancer cell and the payload is released, the membrane-permeable exatecan derivative can diffuse into neighboring, antigen-negative cancer cells, inducing their death[9][10][11]. This is particularly important in tumors with heterogeneous antigen expression.

Key Exatecan-Based ADCs in Clinical Development

Several exatecan-based ADCs, primarily utilizing the deruxtecan (DXd) payload, are in various stages of clinical development and have shown significant promise.

| ADC Name | Target Antigen | Developer(s) | Key Indications |

| Trastuzumab deruxtecan (T-DXd, DS-8201a, Enhertu®) | HER2 | Daiichi Sankyo & AstraZeneca | HER2-positive breast cancer, HER2-low breast cancer, HER2-positive gastric cancer, HER2-mutant NSCLC, HER2-expressing solid tumors |

| Patritumab deruxtecan (HER3-DXd) | HER3 | Daiichi Sankyo & Merck | EGFR-mutated non-small cell lung cancer (NSCLC) |

| Raludotatug deruxtecan (R-DXd) | CDH6 | Daiichi Sankyo & Merck | Ovarian cancer |

Quantitative Efficacy Data of Exatecan and its ADCs

The following tables summarize key quantitative data for exatecan and prominent exatecan-based ADCs.

Table 1: In Vitro Cytotoxicity

| Compound/ADC | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Exatecan (DX-8951) | Pancreatic cancer cells | 1.906 µM (Topoisomerase I inhibition) | [12] |

| Various cancer cell lines | GI50: 0.877-2.92 ng/mL | [13] | |

| Deruxtecan (DXd) | KPL-4, NCI-N87, SK-BR-3, MDA-MB-468 | 1.43-4.07 nM | [5] |

| Trastuzumab deruxtecan (T-DXd) | KPL-4, NCI-N87, SK-BR-3 | 6.7-26.8 ng/mL | [5] |

Table 2: Clinical Efficacy of Exatecan-Based ADCs

| ADC Name | Trial Name | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |

| Trastuzumab deruxtecan | DESTINY-PanTumor02 | HER2-expressing solid tumors | 37.1% | 6.9 months | 13.4 months | [14] |

| DESTINY-Lung02 | HER2-mutant NSCLC (5.4 mg/kg dose) | 49.0% | 9.9 months | 19.5 months | [15] | |

| DESTINY-Breast05 | High-risk HER2-positive early breast cancer | N/A (primary endpoint: invasive disease-free survival) | N/A | Favorable trend vs T-DM1 | [16] | |

| Patritumab deruxtecan | HERTHENA-Lung01 | EGFR-mutated NSCLC | 29.8% | 5.5 months | 11.9 months | [2][17][18] |

| HERTHENA-Lung02 | EGFR-mutated NSCLC | 35.2% | 5.8 months | 16.0 months | [19][20] | |

| Raludotatug deruxtecan | REJOICE-Ovarian01 | Platinum-resistant ovarian cancer | 50.5% | N/A | N/A | [21][22][23] |

| Phase 1 (subgroup) | Platinum-resistant advanced ovarian cancer | 46% | 7.9 months | N/A | [24] | |

| Phase 1 (subgroup) | Platinum-sensitive ovarian cancer | 72.2% | 8.1 months | N/A | [25] |

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the study of exatecan and its ADC derivatives.

Topoisomerase I Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1cc.

Principle: A radiolabeled DNA substrate is incubated with Topoisomerase I in the presence and absence of the test compound. If the compound stabilizes the cleavage complex, the enzyme will be trapped on the DNA, and upon denaturation, a cleaved DNA fragment of a specific size will be generated. The amount of cleaved fragment is proportional to the inhibitory activity of the compound.

Methodology:

-

DNA Substrate Preparation: A DNA fragment (e.g., a 117 bp oligonucleotide) is 3'-end labeled with a radioactive isotope (e.g., ³²P) using terminal deoxynucleotidyl transferase.

-

Reaction Mixture: The reaction mixture typically contains the radiolabeled DNA substrate, recombinant human Topoisomerase I, and the test compound (exatecan) at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the Top1cc.

-

Termination: The reaction is stopped by adding a stop solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the Topoisomerase I.

-

Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: The gel is dried and exposed to a phosphor screen. The amount of cleaved and uncleaved DNA is quantified using a phosphorimager and appropriate software. The intensity of the cleaved DNA band reflects the extent of Top1cc stabilization[26][27].

In Vitro ADC Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of an ADC on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in the amount of formazan produced is indicative of a reduction in cell viability.

Methodology:

-

Cell Seeding: Cancer cells (both antigen-positive and antigen-negative as a control) are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight[28].

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Untreated cells serve as a control.

-

Incubation: The plates are incubated for a period that allows for the ADC to exert its effect (e.g., 72-144 hours)[29].

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours (e.g., 1-4 hours) at 37°C to allow for formazan crystal formation[29].

-

Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals[29].

-

Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader[29].

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve[28][30][31].

In Vivo ADC Efficacy in Mouse Xenograft Models

This experiment evaluates the anti-tumor activity of an ADC in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ADC, and tumor growth is monitored over time. A reduction in tumor growth compared to control groups indicates the efficacy of the ADC.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: Human cancer cells expressing the target antigen are injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Treatment: Once the tumors reach a specified average volume, the mice are randomized into treatment groups. The ADC is typically administered intravenously at various dose levels. Control groups may include vehicle, the unconjugated antibody, or a non-targeting ADC.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. At the end of the study, tumors may be excised and weighed.

-

Toxicity Assessment: The general health and body weight of the mice are monitored to assess the toxicity of the treatment.

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to the control groups[32][33][34][35][36].

Caption: ADC development and evaluation workflow.

Synthesis of Exatecan and Deruxtecan for ADCs

The synthesis of exatecan and its derivatives for ADC conjugation is a multi-step process. A general overview of the synthesis of deruxtecan involves the late-stage coupling of exatecan with an advanced linker intermediate[37].

The synthesis of the exatecan core structure can be achieved through a PPTS-mediated Friedlaender-type reaction between a ketone-containing intermediate and an aniline-containing intermediate[37]. This is followed by several steps to introduce the necessary functional groups for linker attachment.

The linker, often a maleimide-containing peptide such as Gly-Gly-Phe-Gly (GGFG), is synthesized separately. The final steps involve the coupling of the exatecan payload to the linker, followed by purification. The resulting payload-linker construct is then conjugated to the antibody, typically through the reaction of the maleimide group on the linker with reduced cysteine residues on the antibody[37][38][39][40][41].

Pharmacokinetics of Exatecan-Based ADCs

The pharmacokinetic (PK) profile of an ADC is crucial for its efficacy and safety. The PK of exatecan-based ADCs is influenced by the antibody, the linker, and the payload. Generally, the ADC is designed to be stable in circulation to minimize premature release of the payload and off-target toxicity. The inclusion of hydrophilic linkers or modifications to the payload can improve the PK profile of highly conjugated ADCs, which can otherwise be prone to rapid clearance[9][10][11][42]. The terminal elimination half-life of exatecan itself is approximately 8 hours[5].

Mechanisms of Resistance to Exatecan-Based ADCs

As with any cancer therapy, resistance to exatecan-based ADCs can develop. Potential mechanisms of resistance include:

-

Downregulation or mutation of the target antigen: This prevents the ADC from binding to the cancer cells.

-

Impaired ADC internalization or trafficking: Changes in the cellular machinery responsible for endocytosis and lysosomal degradation can reduce the amount of payload released inside the cell.

-

Upregulation of drug efflux pumps: Transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) can actively pump the payload out of the cancer cell, reducing its intracellular concentration. However, exatecan has been reported to be a poor substrate for some of these pumps compared to other camptothecins[3].

-

Alterations in the DNA damage response pathway: Upregulation of DNA repair mechanisms can counteract the effects of the DNA damage induced by exatecan.

-

Mutations in Topoisomerase I: While less common, mutations in the TOP1 gene can alter the drug-binding site, reducing the efficacy of exatecan.

Conclusion

Exatecan and its derivatives have proven to be highly effective payloads for a new wave of ADCs that are transforming the treatment landscape for various cancers. Their potent mechanism of action, coupled with the targeted delivery afforded by the ADC platform, has led to significant clinical successes. A thorough understanding of the chemistry, biology, and pharmacology of exatecan-based ADCs, as outlined in this guide, is essential for the continued development and optimization of this promising class of therapeutics. Future research will likely focus on novel linker-payload technologies to further enhance the therapeutic window, explore new tumor targets, and overcome mechanisms of resistance.

References

- 1. youtube.com [youtube.com]

- 2. Patritumab Deruxtecan Demonstrated Clinically Meaningful and Durable Responses in Patients with EGFR-Mutated Metastatic Non-Small Cell Lung Cancer in HERTHENA-Lung01 Phase 2 Trial- Daiichi Sankyo US [daiichisankyo.us]

- 3. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. ascopubs.org [ascopubs.org]

- 15. ovid.com [ovid.com]

- 16. HER2-Positive Early Breast Cancer: Trastuzumab Deruxtecan Moves Into Earlier Clinical Settings - The ASCO Post [ascopost.com]

- 17. ascopubs.org [ascopubs.org]

- 18. esmo.org [esmo.org]

- 19. onclive.com [onclive.com]

- 20. merck.com [merck.com]

- 21. drugs.com [drugs.com]

- 22. merck.com [merck.com]

- 23. 1stoncology.com [1stoncology.com]

- 24. Raludotatug Deruxtecan Continues to Demonstrate Promising Clinical Activity in Patients with Advanced Ovarian Cancer in Early Trial- Daiichi Sankyo US [daiichisankyo.us]

- 25. onclive.com [onclive.com]

- 26. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 31. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 33. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]

- 36. ADC based Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]

- 37. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 38. medchemexpress.com [medchemexpress.com]

- 39. pubs.acs.org [pubs.acs.org]

- 40. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]

The Role of Methylcyclopropane in Linker Stability: A Technical Guide for Drug Development Professionals

Executive Summary

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target cancer cell. This technical guide provides an in-depth analysis of the role of the methylcyclopropane moiety in enhancing linker stability. While specific quantitative data for methylcyclopropane-containing linkers are not extensively available in the public domain, this guide draws upon analogous structures, such as cyclopropyl-disulfide linkers, to elucidate the principles of their function. We present a comprehensive overview of the theoretical advantages of incorporating small cycloalkane rings into linker design, detailed experimental protocols for assessing linker stability, and visual representations of the relevant biological and experimental workflows.

Introduction: The Critical Role of Linker Stability in ADCs

The therapeutic index of an ADC is profoundly influenced by the stability of its linker. Premature cleavage of the linker in the bloodstream leads to the systemic release of the potent cytotoxic payload, which can cause severe toxicity to healthy tissues and diminish the concentration of the ADC reaching the tumor. Conversely, a linker that is too stable may not efficiently release the payload upon internalization into the target cell, thereby reducing the ADC's potency.[1] Therefore, the design of linkers that strike a precise balance between systemic stability and conditional lability is a cornerstone of modern ADC development.

Linkers are broadly categorized as cleavable or non-cleavable. Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be severed by specific triggers in the tumor microenvironment or within the cancer cell, such as low pH, reducing conditions, or specific enzymes like cathepsins.[2][3] The incorporation of novel chemical motifs into these linker systems is a key strategy for optimizing their performance.

The Methylcyclopropane Moiety: A Strategy for Enhanced Stability

The use of small, strained ring systems like cyclopropane in linker design is an emerging strategy to enhance stability. The rigid, three-membered ring of cyclopropane can impart specific conformational constraints and steric hindrance that influence the linker's susceptibility to cleavage.

While public data on the stability of ADCs containing a methylcyclopropane self-immolative linker, such as the reported Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan conjugate, is limited, we can infer its potential advantages from studies on structurally related linkers.[4][5] For instance, research comparing cyclopropyl- and cyclobutyl-disulfide linkers in pyrrolobenzodiazepine (PBD)-dimer ADCs has shown that both provide similar, high stability in circulation. This suggests that small cycloalkane rings can effectively shield the cleavable bond from nonspecific enzymatic or chemical degradation in the plasma.

The primary mechanism by which a methylcyclopropane group is thought to enhance stability within a self-immolative linker system is through steric hindrance. By being positioned near the cleavage site, the cyclopropyl group can physically obstruct the approach of enzymes or other molecules that would otherwise lead to premature linker scission.

Quantitative Data on Linker Stability

As specific quantitative stability data for methylcyclopropane-containing linkers are not publicly available, the following table presents comparative in vivo stability data for ADCs with cyclopropyl- and cyclobutyl-disulfide linkers in mice. This data serves as a valuable surrogate to illustrate the high stability that can be achieved with small cycloalkane-containing linkers.

Table 1: In Vivo Stability of Cycloalkane-Disulfide-PBD-Dimer ADCs in Mice

| Time Point | ADC with Cyclopropyl Linker (Average DAR) | ADC with Cyclobutyl Linker (Average DAR) |

| 1 hour | 3.8 | 3.9 |

| 24 hours | 3.6 | 3.7 |

| 96 hours | 3.2 | 3.3 |

| 168 hours | 2.8 | 2.9 |

DAR (Drug-to-Antibody Ratio) is a measure of the average number of drug molecules conjugated to an antibody. A decrease in DAR over time in plasma indicates payload deconjugation. Data adapted from studies on anti-CD22 disulfide-linked PBD-dimer conjugates.

Experimental Protocols

Synthesis of a Peptide-Based Linker-Payload Conjugate (Representative Protocol)

While the specific synthesis protocol for this compound is proprietary, the following is a representative multi-step protocol for the synthesis of a peptide-based linker-payload, which can be adapted for the inclusion of a methylcyclopropane moiety.

-

Peptide Synthesis:

-

The peptide fragment (e.g., Gly-Gly-Phe-Gly) is assembled on a solid-phase resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Each amino acid is sequentially coupled to the growing peptide chain.

-

After the final amino acid is added, the N-terminal Fmoc group is removed.

-

-

Introduction of the Self-Immolative Spacer and Methylcyclopropane Moiety:

-

A para-aminobenzyl alcohol (PABC) self-immolative spacer, which has been functionalized with a methylcyclopropane group, is activated and coupled to the N-terminus of the peptide.

-

This step would likely involve standard amide bond formation using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

-

Payload Conjugation:

-

The cytotoxic payload (e.g., Exatecan) is conjugated to the hydroxyl group of the PABC spacer, typically forming a carbamate linkage. This is often achieved by first activating the PABC-hydroxyl group to form a carbonate, which then reacts with an amine group on the payload.

-

-

Addition of the Antibody-Reactive Group:

-

A maleimide group, for reaction with antibody cysteine residues, is introduced. This is typically done by reacting the N-terminus of the peptide with a maleimide-containing reagent, such as maleimidocaproic acid.

-

-

Cleavage and Purification:

-

The completed linker-payload is cleaved from the solid-phase resin using a cleavage cocktail (e.g., trifluoroacetic acid).

-

The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of an ADC in plasma.

-

Preparation of Plasma:

-

Obtain plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin, EDTA).

-

If necessary, deplete the plasma of highly abundant proteins like albumin or IgG to improve the detection of low-level catabolites.

-

-

Incubation:

-

Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).

-

Incubate the samples at 37°C in a controlled environment.

-

Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

-

Immediately quench the reaction by freezing the samples at -80°C.

-

-

Sample Analysis:

-

The stability of the ADC can be assessed by quantifying the average DAR over time.

-

Immuno-capture: Use an anti-human IgG antibody conjugated to magnetic beads to capture the ADC and any antibody-related species from the plasma.

-

LC-MS Analysis: Analyze the captured material using liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different DAR species (DAR0, DAR2, DAR4, etc.).

-

The amount of released payload in the plasma supernatant can also be quantified by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the average DAR at each time point.

-

Determine the half-life (t½) of the ADC in plasma by fitting the decay of the conjugated drug concentration to a first-order kinetic model.

-

Visualizing the Mechanisms and Workflows

Signaling Pathway: ADC Internalization and Payload Release

The following diagram illustrates the general pathway of a cleavable-linker ADC from binding to a cancer cell surface receptor to the intracellular release of its cytotoxic payload.

Experimental Workflow: Preclinical Evaluation of ADC Linker Stability

This diagram outlines a typical workflow for the preclinical assessment of a novel ADC linker's stability and efficacy.

Conclusion

The strategic incorporation of a methylcyclopropane moiety into an ADC linker represents a promising approach to enhancing systemic stability, a critical attribute for developing safer and more effective targeted cancer therapies. While direct, quantitative comparisons with other linkers are not yet widely published, the available data on analogous cyclopropyl-containing linkers suggest that these small, rigid structures can effectively shield the cleavable bond, leading to improved in vivo stability. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of novel linkers, including those containing methylcyclopropane. As the field of ADC development continues to evolve, further research into the precise impact of such modifications will be invaluable for the rational design of the next generation of antibody-drug conjugates.

References

- 1. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2022236136A1 - Exatecan derivatives and antibody-drug conjugates thereof - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Data for Gly-Mal-Gly-Gly-Phe-Gly Based ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Antibody-Drug Conjugates (ADCs) that utilize a Gly-Mal-Gly-Gly-Phe-Gly (GMGGFG) based linker system. This tetrapeptide linker is a key component in the design of modern ADCs, offering a balance of stability in circulation and efficient cleavage within the tumor microenvironment. The data presented here is primarily derived from preclinical studies of trastuzumab deruxtecan (DS-8201a or T-DXd), a prominent ADC employing this linker technology.

Mechanism of Action

The Gly-Mal-Gly-Gly-Phe-Gly linker is a protease-cleavable linker designed for selective release of the cytotoxic payload within the lysosomal compartment of cancer cells. The maleimide group (Mal) allows for covalent attachment to the antibody, typically at cysteine residues. The tetrapeptide sequence, Gly-Gly-Phe-Gly, is specifically designed to be a substrate for lysosomal proteases, such as Cathepsin B and L, which are often upregulated in tumor cells.[1][2]

Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis.[3][4] Trafficking to the lysosome exposes the linker to a high concentration of proteases, leading to the enzymatic cleavage of the peptide bond. This releases the payload, a potent topoisomerase I inhibitor known as DXd (an exatecan derivative).[3][5] DXd then intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6]

A key feature of ADCs with this linker and payload combination is the "bystander effect." The released DXd is membrane-permeable, allowing it to diffuse out of the target cancer cell and kill neighboring tumor cells, including those that may have low or no expression of the target antigen.[3][7][8]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Figure 1: Mechanism of Action of a GMGGFG-based ADC.

Quantitative Preclinical Data

The following tables summarize the quantitative preclinical data for trastuzumab deruxtecan (DS-8201a), an ADC composed of an anti-HER2 antibody, a GMGGFG-based linker, and the topoisomerase I inhibitor payload DXd.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (DS-8201a)

| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference |

| NCI-N87 | Gastric | High (3+) | Not explicitly stated, but showed tumor regression at >1 mg/kg in vivo | [9] |

| JIMT-1 | Breast | Moderate (2+) | Not explicitly stated, but showed tumor growth inhibition | [10] |

| Capan-1 | Pancreatic | Moderate (2+) | Not explicitly stated, but showed tumor growth inhibition | [10] |

| Uterine Serous Carcinoma (Primary) | Uterine | High (3+) | Significantly more potent than control | [11] |

| Ovarian Carcinosarcoma (Primary) | Ovarian | High (3+) | Significantly more potent than control | [12] |

Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (DS-8201a) in Xenograft Models

| Animal Model | Cell Line | Treatment and Dose | Tumor Growth Inhibition (TGI) / Tumor Regression | Reference |

| Mouse | NCI-N87 (Gastric Cancer) | Single dose, 10 mg/kg | T/C = -6.1% (Tumor Regression) | [10] |

| Mouse | JIMT-1 (Breast Cancer) | Single dose, 10 mg/kg | T/C = -35.7% (Tumor Regression) | [10] |

| Mouse | Capan-1 (Pancreatic Cancer) | Single dose, 10 mg/kg | T/C = -42.35% (Tumor Regression) | [10] |

| Mouse | Uterine Serous Carcinoma PDX | Single injection | Remarkable inhibition of tumor growth | [12] |

| Mouse | Ovarian Carcinosarcoma PDX | Single injection | Remarkable inhibition of tumor growth | [12] |

| Mouse | HCT116-HER2 high/mock mix | 3 mg/kg, once every 3 weeks | Significant tumor volume reduction | [13] |

Table 3: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (DS-8201a) and Released Payload (DXd)

| Species | Parameter | ADC (DS-8201a) | Released Payload (DXd) | Reference |

| HER2-positive tumor-bearing mice | t1/2 | Similar to total antibody | 1.35 h | [14] |

| HER2-positive tumor-bearing mice | Clearance | Similar to total antibody | Rapid clearance | [14] |

| Cynomolgus Monkey | Plasma Stability | Linker is stable in plasma | Low systemic exposure | [14] |

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of ADCs with a Gly-Mal-Gly-Gly-Phe-Gly linker.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

General Procedure:

-

Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. Control wells with untreated cells and vehicle-treated cells are included.

-

Incubation: The plates are incubated for a specified period (e.g., 72-96 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo®).

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

General Procedure:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments are implanted.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The ADC is administered, typically intravenously, at various doses and schedules.

-

Endpoint Measurement: Tumor volumes are monitored throughout the study. At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) or tumor-to-control (T/C) ratio is calculated.

Pharmacokinetic Analysis

Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its payload.

General Procedure:

-

Animal Model: Mice or non-human primates (e.g., cynomolgus monkeys) are used.

-

ADC Administration: A single intravenous dose of the ADC is administered.

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Sample Analysis: Plasma concentrations of the total antibody, conjugated ADC, and the released payload are quantified using methods such as ELISA and LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated.

Cathepsin B-Mediated Linker Cleavage Assay

Objective: To confirm the enzymatic cleavage of the peptide linker by cathepsin B.

General Procedure:

-

Reaction Setup: The ADC is incubated with purified human cathepsin B in a suitable buffer at 37°C.

-

Time-Course Analysis: Aliquots are taken at different time points.

-

Analysis: The release of the payload is quantified by methods such as HPLC or LC-MS.

Visualizations

Experimental Workflow

The following diagram illustrates a typical preclinical experimental workflow for evaluating a GMGGFG-based ADC.

Caption: Figure 2: Preclinical Experimental Workflow for a GMGGFG-based ADC.

Topoisomerase I Inhibition Signaling Pathway

The diagram below outlines the signaling cascade initiated by the topoisomerase I inhibitor payload (DXd).

Caption: Figure 3: Signaling Pathway of Topoisomerase I Inhibition by DXd.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 4. researchgate.net [researchgate.net]

- 5. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trastuzumab deruxtecan (DS-8201a), a HER2-Targeting Antibody–Drug Conjugate with Topoisomerase I Inhibitor Payload, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Bystander Effect of Exatecan ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical mechanism of action for antibody-drug conjugates (ADCs), particularly those utilizing highly potent payloads like exatecan and its derivatives. This phenomenon, where the cytotoxic payload kills not only the antigen-expressing target cell but also adjacent antigen-negative tumor cells, is pivotal for overcoming tumor heterogeneity and enhancing therapeutic efficacy. This guide provides an in-depth examination of the in vivo bystander effect of exatecan-based ADCs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Concepts of the Exatecan ADC Bystander Effect

Exatecan and its derivatives, such as DXd, are potent topoisomerase I inhibitors. When conjugated to a monoclonal antibody via a cleavable linker, they are delivered specifically to tumor cells expressing the target antigen. The bystander effect of exatecan ADCs is contingent on a sequence of events:

-

ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically into the lysosome.

-

Payload Cleavage: Within the lysosome, the linker is cleaved by enzymes, releasing the exatecan payload.[1][]

-

Payload Diffusion: The released exatecan, being membrane-permeable, can diffuse out of the target cell and into the tumor microenvironment.[3][4][5][6]

-

Bystander Cell Killing: The diffused exatecan can then enter neighboring tumor cells, regardless of their antigen expression status, and induce DNA damage and apoptosis.[4][7][8]

The physicochemical properties of the exatecan payload, particularly its hydrophobicity and membrane permeability, are crucial for a robust bystander effect.[3][6] This allows the ADC to exert its cytotoxic activity beyond the initially targeted cells, addressing the challenge of heterogeneous antigen expression within a tumor.[7][9][10]

Quantitative Analysis of Exatecan ADC Bystander Effect

The following tables summarize key quantitative data from various studies investigating the in vivo bystander effect of exatecan ADCs.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs

| ADC | Cell Line (Antigen Status) | IC50 (nM) | Reference |

| T-Exatecan | HCC1954 (HER2+) | 1.0 | [11] |

| T-DXd | HCC1954 (HER2+) | 1.4 | [11] |

| V66-exatecan | MDA-MB-231 (TNBC) | Low nM | [12] |

| V66-exatecan | BRCA1/2-deficient models | Up to 17-fold lower than proficient | [12] |

Table 2: In Vivo Tumor Growth Inhibition by Exatecan ADCs in Mixed Cell Models

| ADC | Xenograft Model (Cell Mix) | Outcome | Reference |

| DS-8201a (T-DXd) | NCI-N87 (HER2+) and MDA-MB-468-Luc (HER2-) | Complete eradication of HER2-negative cells, potent tumor growth inhibition | [5][13] |

| T-DXd | NCI-N87 (HER2+) and U87MG-Luc (HER2-) | Marked reduction in luciferase signal from HER2-negative cells | [5] |

| OBI-992 | TROP2-positive and TROP2-negative mixed tumor model | Substantial bystander killing effect | [3] |

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to evaluate the in vivo bystander effect of exatecan ADCs.

In Vivo Mixed-Tumor Xenograft Model

This model is the gold standard for assessing the in vivo bystander effect.

-

Cell Lines:

-

Antigen-positive cell line (e.g., NCI-N87 for HER2).

-

Antigen-negative cell line engineered to express a reporter gene like luciferase (e.g., MDA-MB-468-Luc or U87MG-Luc).

-

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude).

-

Procedure:

-

Co-inoculate a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into the mice. The ratio of the cells can be varied to model different degrees of tumor heterogeneity.

-

Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).

-

Administer the exatecan ADC, a control ADC, and vehicle control intravenously.

-

Monitor tumor volume using calipers.

-

Quantify the population of antigen-negative cells by measuring the luciferase signal using an in vivo imaging system (IVIS). A reduction in the luciferase signal in the ADC-treated group compared to controls indicates a bystander effect.[5][13]

-

At the end of the study, tumors can be excised for immunohistochemical analysis to visualize the distribution of antigen-positive and -negative cells.

-

3D Tumor Spheroid Model with Pharmacodynamic Markers

This in vitro model provides insights into the spatial extent of the bystander effect.

-

Cell Lines: Transfected cell lines (e.g., HEK-293) expressing the target antigen.

-

Procedure:

-

Generate 3D tumor spheroids from the antigen-positive cells.

-

Treat the spheroids with the exatecan ADC.

-

At various time points, fix, permeabilize, and stain the spheroids for a pharmacodynamic marker of DNA damage, such as γH2A.X.[7]

-

Use confocal microscopy to visualize the penetration of the ADC (if fluorescently labeled) and the spatial distribution of the γH2A.X signal. The presence of the DNA damage marker in the inner layers of the spheroid, beyond the reach of direct ADC targeting, indicates a bystander effect.[7][9]

-

Co-culture Bystander Assay

This is a simpler in vitro method to screen for bystander activity.

-

Cell Lines:

-

Antigen-positive cell line (e.g., SKBR3 for HER2).

-

Antigen-negative cell line with a distinct marker (e.g., MCF7-GFP).

-

-

Procedure:

-

Co-culture the antigen-positive and antigen-negative cells in various ratios.

-

Treat the co-culture with the exatecan ADC.

-

After a set incubation period (e.g., 72 hours), assess the viability of the antigen-negative cell population using flow cytometry or high-content imaging to quantify the GFP-positive cells. A reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC demonstrates a bystander effect.[10]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the bystander effect.

Signaling Pathway of Exatecan ADC-Induced Bystander Killing

Caption: Mechanism of Exatecan ADC-induced bystander killing.

Experimental Workflow for In Vivo Bystander Effect Assessment

Caption: Workflow for the in vivo mixed-tumor xenograft model.

Conclusion

The in vivo bystander effect is a defining feature of exatecan-based ADCs, contributing significantly to their potent anti-tumor activity. By leveraging a membrane-permeable payload, these ADCs can overcome the limitations imposed by heterogeneous antigen expression in solid tumors. The experimental models and quantitative data presented in this guide provide a framework for the continued research and development of next-generation ADCs with optimized bystander killing capabilities. Understanding and effectively harnessing this phenomenon will be crucial in expanding the clinical utility of ADCs in oncology.

References

- 1. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic modeling suggests stroma-targeting antibody-drug conjugates as an alternative to cancer-targeting in cases of heterogeneous target exspression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. agilent.com [agilent.com]

- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan for Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of the Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan drug-linker for the development of antibody-drug conjugates (ADCs). This document details the probable synthetic methodologies, presents available data on related compounds, and illustrates the key chemical structures and processes involved.

Introduction

Antibody-drug conjugates are a transformative class of oncology therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents. The design of the linker connecting the antibody and the payload is critical to the efficacy and safety of an ADC. The this compound drug-linker represents a sophisticated approach to this molecular architecture, incorporating a cleavable peptide sequence, a stable conjugation moiety, and a potent topoisomerase I inhibitor, exatecan.

The key components of this drug-linker are:

-

Exatecan: A highly potent derivative of camptothecin that inhibits topoisomerase I, leading to DNA damage and apoptosis in cancer cells.

-

Gly-Gly-Phe-Gly Peptide Linker: A tetrapeptide sequence designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the exatecan payload within cancer cells.

-

Amide-methylcyclopropane Moiety: This component serves as a stable linkage between the peptide and the exatecan payload.

-

Maleimide (Mal) Group: A reactive functional group that enables covalent conjugation to the thiol groups of cysteine residues on a monoclonal antibody, forming a stable thioether bond.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not publicly available, the following table summarizes typical data for similar exatecan-based ADCs with peptide linkers, providing a benchmark for expected outcomes.

| Parameter | Typical Value | Reference Compound |

| Drug-Linker Synthesis | ||

| Peptide Synthesis Yield | 70-90% | GGFG-based linkers |

| Drug-Linker Purity (HPLC) | >95% | Exatecan-peptide conjugates |

| ADC Conjugation | ||

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 or ~8 | Trastuzumab-Exatecan ADCs |

| Conjugation Efficiency | 85-95% | Thiol-maleimide conjugation |

| Monomer Purity (SEC) | >98% | IgG-based ADCs |

| In Vitro Potency | ||

| IC50 (HER2+ cell lines) | 0.1 - 10 nM | Trastuzumab-Exatecan ADCs |

| IC50 (HER2- cell lines) | >1000 nM | Trastuzumab-Exatecan ADCs |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar peptide-linked exatecan ADCs.

Synthesis of the Maleimide-Functionalized Peptide (Mal-GGFG-OH)

-

Solid-Phase Peptide Synthesis (SPPS): The tetrapeptide Gly-Gly-Phe-Gly is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Coupling Reactions: Each Fmoc-protected amino acid is sequentially coupled using a carbodiimide activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a suitable solvent (e.g., DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine in DMF.

-

Maleimide Functionalization: Following the assembly of the tetrapeptide, the N-terminal Fmoc group is removed, and the free amine is reacted with a maleimide-containing carboxylic acid, such as 6-maleimidohexanoic acid, using standard peptide coupling conditions.

-

Cleavage and Deprotection: The fully assembled maleimide-functionalized peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized to yield the pure Mal-GGFG-OH linker.

Synthesis of the Amide-methylcyclopropane-Exatecan Payload

The synthesis of this specific payload derivative is not detailed in the public domain. However, a plausible route involves the modification of exatecan at a suitable position, such as the primary amino group, to introduce the methylcyclopropane moiety with a reactive handle for peptide coupling. This would likely involve a multi-step synthesis to first prepare the functionalized methylcyclopropane and then couple it to exatecan.

Conjugation of the Peptide Linker to the Exatecan Payload

-

Activation: The carboxylic acid of the Mal-GGFG-OH linker is activated using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Coupling: The activated linker is then reacted with the amino group of the amide-methylcyclopropane-Exatecan derivative in an aprotic solvent.

-

Purification: The resulting drug-linker conjugate is purified by RP-HPLC to yield the final this compound.

Synthesis of the Antibody-Drug Conjugate

-

Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups from the interchain disulfide bonds. This is typically achieved by treating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) under controlled conditions to achieve the desired number of free thiols per antibody.

-

Conjugation Reaction: The purified drug-linker is added to the reduced antibody solution. The maleimide group of the linker reacts specifically with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH (around 7.0-7.5) and temperature.

-

Purification: The resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is commonly done using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Visualizations

Chemical Structure of the Drug-Linker Payload

Caption: Structure of the Gly-Mal-GGFG-amide-methylcyclopropane-Exatecan drug-linker.

ADC Synthesis Workflow

Caption: Overall workflow for the synthesis of the exatecan ADC.

ADC Mechanism of Action

Caption: Cellular mechanism of action for an exatecan-based ADC.

An In-depth Technical Guide to the Gly-Mal-Gly-Gly-Phe-Gly Cleavable Linker

For Researchers, Scientists, and Drug Development Professionals

The Gly-Mal-Gly-Gly-Phe-Gly linker is a critical component in the design of modern antibody-drug conjugates (ADCs), offering a balance of stability in circulation and efficient cleavage within target cells. This guide provides a comprehensive overview of its core attributes, including its mechanism of action, synthesis, and evaluation, supported by quantitative data and detailed experimental protocols.

Core Concepts

The Gly-Mal-Gly-Gly-Phe-Gly linker is a tetrapeptide-based cleavable linker system. It is designed to connect a cytotoxic payload to a monoclonal antibody (mAb) for targeted delivery to cancer cells. The linker's name describes its key components:

-

Gly-Mal: This refers to a glycine amino acid linked to a maleimide group. The maleimide functionality allows for covalent conjugation to the thiol groups of cysteine residues on the antibody.

-

Gly-Gly-Phe-Gly (GGFG): This tetrapeptide sequence serves as the cleavage site for lysosomal proteases.

ADCs utilizing this linker, such as Enhertu® (trastuzumab deruxtecan), have demonstrated significant clinical success. The GGFG linker is considered more stable in blood circulation compared to dipeptide linkers like Val-Cit.[1]

Mechanism of Action

The mechanism of action for an ADC employing the Gly-Mal-Gly-Gly-Phe-Gly linker follows a well-defined pathway, ensuring targeted payload release and minimizing off-target toxicity.

Once administered, the ADC circulates systemically. The monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of proteases, such as cathepsin B and cathepsin L, within the lysosome lead to the cleavage of the GGFG tetrapeptide linker.[2][3] This cleavage releases the cytotoxic payload, which can then exert its therapeutic effect, often by inducing apoptosis.[3]

Quantitative Data

The performance of a linker is critically dependent on its stability in plasma and its susceptibility to cleavage by target enzymes. The following tables summarize key quantitative data for the GGFG linker.

Plasma Stability

The stability of the linker in plasma is crucial to prevent premature release of the payload, which can lead to systemic toxicity. The GGFG linker has demonstrated high stability in plasma across different species.